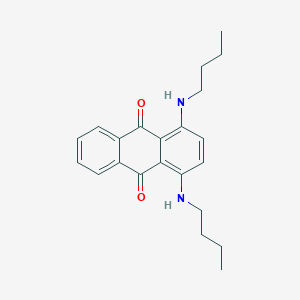
1,4-双(丁胺基)蒽-9,10-二酮
描述
1,4-Bis(butylamino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, which is a compound of interest due to its structural similarity to antitumor drugs such as ametantrone and mitoxantrone. These compounds are known for their ability to intercalate with DNA and are used in the treatment of various cancers. The bis(aminoalkyl)amino substitution on the anthracene-9,10-dione core is significant in enhancing the compound's interaction with DNA and its cytotoxic activity against cancer cells .
Synthesis Analysis
The synthesis of 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones involves ipso bis displacements of fluoride from 1,4-difluoroanthracene-9,10-dione by excess of a diamine in pyridine at room temperature . This method can yield symmetrically substituted analogues. For unsymmetrical substitution, monodisplacements of fluoride are followed by treatment with a different diamine . These synthetic pathways are crucial for creating a variety of analogues with potential antitumor activities .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the anthracene-9,10-dione core with aminoalkylamino groups at the 1,4-positions. Theoretical calculations suggest that the introduction of substituents such as chlorine or sulfur into the molecule can lower the LUMO energies, which might reduce cardiotoxicities compared to mitoxantrone . The crystal structure of a related compound, 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione, has been established, and its DNA-binding properties suggest an intercalative mode of binding .
Chemical Reactions Analysis
The chemical reactivity of 1,4-bis(butylamino)anthracene-9,10-dione is demonstrated in its ability to form complexes with metal ions such as Cu2+ under basic conditions. The deprotonation of the aryl amine NH groups causes a bathochromic shift in the absorption band, which can be used for ratiometric estimation of Cu2+ ions . This reactivity is significant for the development of chemosensors and understanding the interaction of these compounds with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-bis(butylamino)anthracene-9,10-diones are influenced by their molecular structure. The presence of aminoalkylamino groups contributes to their solubility and their ability to interact with DNA. The compounds exhibit cytotoxic activity against various cancer cell lines, and their DNA-binding studies indicate that they can intercalate with DNA, which is a key mechanism in their antitumor activity . The introduction of heteroatoms into the anthracene-9,10-dione chromophore can affect the affinity of the drug for DNA and may suggest alternative mechanisms of cell death .
科学研究应用
质谱分析
1,4-双(丁胺基)蒽-9,10-二酮已使用电喷雾电离四极杆飞行时间 (ESI-QTOF) 质谱法进行研究。 该技术可以对化合物的质谱进行详细分析,从而洞察其分子结构和潜在的碎片模式 . 这些信息对于在复杂混合物中识别和量化该化合物至关重要,这在环境分析和药代动力学研究中必不可少。
化学合成和修饰
该化合物是合成各种染料和颜料的前体。 例如,它可以通过与丁烷-1-胺缩合来制造溶剂蓝35 . 修改其结构为创建具有特定光学性质的新材料开辟了可能性,这些材料可用于染料敏化太阳能电池或有机发光二极管 (OLED)。
生物医学研究
1,4-双(丁胺基)蒽-9,10-二酮与抗癌药物如阿米坦酮和米托蒽醌的结构相似性表明其在癌症研究中的潜力 . 修改其结构可能导致开发具有提高的疗效和减少的副作用的新型化学治疗剂。
监管合规
有关该化合物的信息保存在欧洲化学品管理局 (ECHA) 等数据库中,用于确保监管合规 . 公司可以参考这些数据以遵守安全标准和环境法规。
作用机制
Target of Action
It is related to anti-cancer drugs ametantrone and mitoxantrone , suggesting that it may have similar targets, which include topoisomerase II and DNA .
Mode of Action
Based on its structural similarity to ametantrone and mitoxantrone, it might interact with topoisomerase ii and dna, leading to dna damage and cell death .
Biochemical Pathways
As a potential anti-cancer agent, it might affect the dna replication and repair pathways, leading to cell cycle arrest and apoptosis .
Result of Action
Based on its structural similarity to known anti-cancer drugs, it might induce dna damage, inhibit dna replication and repair, and trigger cell cycle arrest and apoptosis .
属性
IUPAC Name |
1,4-bis(butylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-3-5-13-23-17-11-12-18(24-14-6-4-2)20-19(17)21(25)15-9-7-8-10-16(15)22(20)26/h7-12,23-24H,3-6,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQDPIXQTSYZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C(=C(C=C1)NCCCC)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044605 | |
| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17354-14-2 | |
| Record name | Solvent Blue 35 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17354-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Blue 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017354142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis(butylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(butylamino)anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(butylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT BLUE 35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVT4Q30OQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









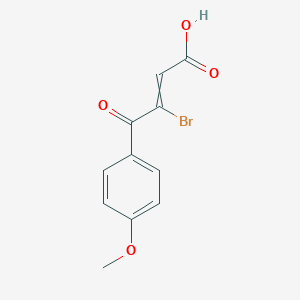
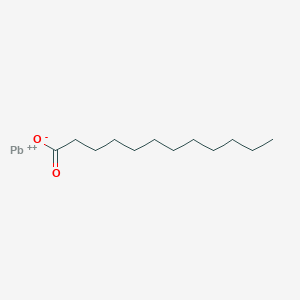
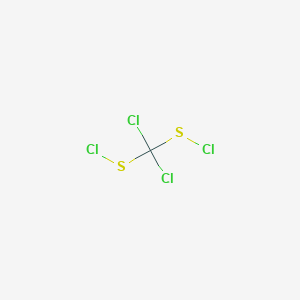
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)

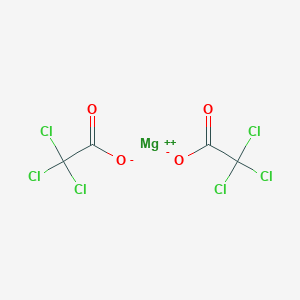
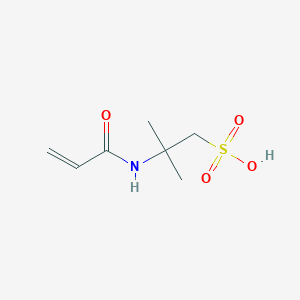
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)